molecular formula C18H19ClN2O3S B6573491 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946300-21-6

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6573491
CAS RN: 946300-21-6
M. Wt: 378.9 g/mol
InChI Key: NXQQXBRUXDQMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, also known as CEP-1347, is a small molecule inhibitor of kinases. It is a synthetic compound that has potential applications in the treatment of diseases associated with kinase-mediated signaling pathways, such as cancer and neurodegenerative diseases. CEP-1347 has been studied extensively in pre-clinical and clinical trials and has been shown to have a wide range of pharmacological effects.

Mechanism of Action

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide inhibits the activity of kinases by binding to their active sites and preventing the phosphorylation of their substrates. This inhibition of kinase activity results in the inhibition of signal transduction pathways, leading to the inhibition of cell proliferation and apoptosis in cancer cells, as well as the inhibition of neuronal survival and synaptic plasticity in neurodegenerative diseases.
Biochemical and Physiological Effects
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit neuronal survival and synaptic plasticity. In cardiovascular disease, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit the activity of the renin-angiotensin system, resulting in the inhibition of vascular remodeling and hypertension. In diabetes, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit the activity of the insulin-like growth factor-1 receptor, resulting in the inhibition of insulin resistance and glucose uptake.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor of kinases, making it easier to administer than other kinase inhibitors. It is also a synthetic compound, making it easier to synthesize and more cost-effective than natural compounds. However, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide also has some limitations for use in laboratory experiments. It has a relatively short half-life, making it difficult to maintain consistent levels of the compound in the body over time. Additionally, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a narrow therapeutic window, meaning that it must be administered at very specific concentrations in order to be effective.

Future Directions

There are a number of potential future directions for research involving 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. These include further research into the mechanism of action of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, as well as the development of more effective and longer-lasting formulations of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. Additionally, research into the use of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in combination with other drugs or therapies could be beneficial, as this could potentially lead to more effective treatments for diseases associated with kinase-mediated signaling pathways. Finally, research into the use of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide as a prophylactic agent, as well as the development of new analogs of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, could also be beneficial.

Synthesis Methods

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is synthesized by a two-step synthesis method. The first step involves the reaction of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-chloro-N-benzamide. This reaction results in the formation of a 1,2,3,4-tetrahydroquinoline-7-ylcarbamoyl chloro-benzamide intermediate. This intermediate is then reacted with a base, such as sodium hydroxide, to form the desired product, 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.

Scientific Research Applications

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been used in a variety of scientific research applications. It has been used to study the effects of kinase inhibition on cell proliferation and apoptosis in cancer cells, as well as to study the effects of kinase inhibition on neuronal survival and synaptic plasticity in neurodegenerative diseases. 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has also been used to study the effect of kinase inhibition on signal transduction pathways in various other diseases, such as cardiovascular disease and diabetes.

properties

IUPAC Name

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQXBRUXDQMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.